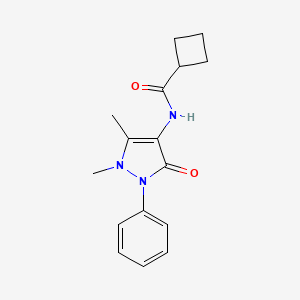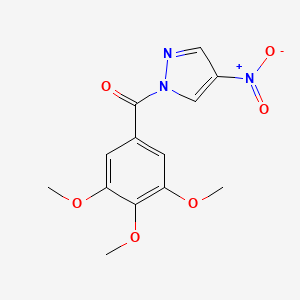
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea (abbreviated as ACPT) is a chemical compound that has been synthesized for various scientific research applications. The compound has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages for lab experiments.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, there are also limitations to using N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea. One area of research could focus on the development of more potent and selective inhibitors of COX-2. Additionally, future research could investigate the potential use of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea and its potential toxicity in humans.
In conclusion, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea is a promising compound that has shown potential in various scientific research applications. The compound has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages for lab experiments. However, further research is needed to fully understand the compound's potential and limitations.
合成法
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea can be synthesized by reacting 3-acetylphenyl isothiocyanate with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction yields N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea as a white crystalline solid with a melting point of 176-178°C.
科学的研究の応用
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been used in various scientific research applications, including cancer research, anti-inflammatory research, and neuroprotective research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-14(17)13(16)8-12/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXCZCTEJRCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)

![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)